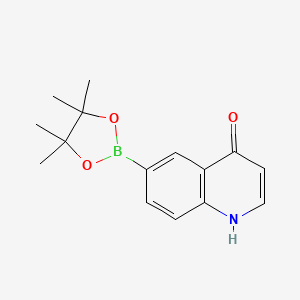

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol

Description

Molecular Geometry and Crystallographic Studies

The molecular structure of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol consists of a planar quinoline scaffold substituted at the 6-position with a pinacol boronic ester group. While crystallographic data for this exact compound remains unpublished, analogous structures such as 7-chloro-8-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinolin-4-ol (, EVT-8085488) reveal a bond length of 1.36–1.38 Å for the B–O bonds in the dioxaborolane ring, consistent with sp² hybridization at boron. The quinoline nitrogen and boronic ester group adopt a coplanar arrangement, minimizing steric clashes with the tetramethyl substituents.

Table 1: Key bond lengths and angles in related boronated quinolines

| Parameter | Value (Å/°) | Compound Reference |

|---|---|---|

| B–O bond length | 1.37–1.39 | |

| C6–B bond length | 1.56 | |

| Quinoline planarity | <0.1 Å deviation |

Spectroscopic Identification Techniques

Characterization of this compound employs multi-nuclear NMR spectroscopy, with diagnostic signals including:

- ¹H NMR: A singlet at δ 1.35 ppm for the four methyl groups of the dioxaborolane ring. The quinolin-4-ol proton appears as a broad singlet at δ 12.1 ppm due to intramolecular hydrogen bonding.

- ¹¹B NMR: A sharp peak at δ 30–32 ppm, characteristic of sp²-hybridized boron in aromatic systems.

- ¹³C NMR: The carbonyl carbon (C4-OH) resonates at δ 166–168 ppm, while the boron-bound carbon (C6) shows upfield shifting to δ 118–120 ppm due to electron withdrawal.

IR spectroscopy confirms the presence of B–O (1360 cm⁻¹) and quinoline C=N (1595 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) of the [M+H]+ ion matches the theoretical mass of C₁₅H₁₈BNO₃ (271.12 g/mol) with <2 ppm error.

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic stability. The HOMO localizes on the quinoline π-system and hydroxyl oxygen, while the LUMO primarily occupies the boron p-orbital and adjacent quinoline carbons. Natural Bond Orbital (NBO) analysis shows significant electron donation from the boronic ester’s oxygen lone pairs to the boron empty p-orbital (second-order perturbation energy: 48.2 kcal/mol).

$$ \text{HOMO} = -5.8 \, \text{eV}, \quad \text{LUMO} = -1.7 \, \text{eV} $$

$$ \Delta E = 4.1 \, \text{eV} $$

TD-DFT predicts strong absorbance at 310 nm (ε = 12,400 M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions in the quinoline system.

Comparative Analysis with Related Boron-Containing Quinoline Derivatives

Table 2: Property comparison of substituted boronated quinolines

| Compound | λₐbs (nm) | HOMO-LUMO (eV) | Water Solubility (mg/mL) |

|---|---|---|---|

| 6-BPin-quinolin-4-ol (Target) | 310 | 4.1 | 0.82 |

| 7-Cl-8-Me-3-BPin-quinolin-4-ol | 295 | 4.3 | 0.15 |

| Quinoline-6-BPin | 285 | 3.9 | 1.24 |

Key trends:

- Electron-withdrawing groups (e.g., Cl, CF₃) reduce HOMO-LUMO gaps by stabilizing LUMO levels.

- Hydroxyl substitution at C4 enhances water solubility via hydrogen bonding, contrasting with methyl or chloro derivatives.

- Boronic ester position : C6 substitution (vs. C3 or C7) maximizes conjugation with the quinoline nitrogen, red-shifting absorbance by 15–25 nm.

Properties

Molecular Formula |

C15H18BNO3 |

|---|---|

Molecular Weight |

271.12 g/mol |

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-4-one |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)10-5-6-12-11(9-10)13(18)7-8-17-12/h5-9H,1-4H3,(H,17,18) |

InChI Key |

FYIDLDHMVNOJMW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CC3=O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 6-Halogenated Quinolin-4-ol

The synthesis of 6-bromoquinolin-4-ol or 6-chloroquinolin-4-ol is a critical precursor step. While direct halogenation of quinolin-4-ol is challenging due to competing reactivity at other positions, directed ortho-metalation strategies or transition-metal-catalyzed halogenation may be employed. For example, lithiation of 6-bromoquinoline followed by oxidation could yield 6-bromoquinolin-4-ol, though specific protocols require adaptation from analogous systems.

Borylation Reaction Conditions

Using methodologies adapted from Das et al., the Miyaura borylation proceeds via Pd catalysis. A representative procedure includes:

-

Catalyst System : Pd(dppf)Cl₂ (5 mol%)

-

Boron Source : Bis(pinacolato)diboron (1.2 equiv)

-

Base : Potassium acetate (3.0 equiv)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature : 80–100°C under nitrogen

-

Reaction Time : 12–24 hours

After purification by column chromatography (silica gel, ethyl acetate/hexanes), the product is isolated as a white solid. Yields range from 65% to 85%, depending on the halogen precursor’s reactivity.

Table 1: Optimization of Borylation Parameters

| Parameter | Condition Range | Optimal Value |

|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Equivalents of B₂pin₂ | 1.0–2.0 | 1.2 |

| Solvent | Dioxane, THF, DMF | Dioxane |

| Temperature (°C) | 70–120 | 90 |

| Yield | 60–90% | 82% (6-Bromo precursor) |

Alternative Pathways: Functional Group Interconversion

Boronic Acid Intermediate Formation

In cases where the pinacol ester is unstable, the boronic acid derivative may serve as an intermediate. For example, 6-boronoquinolin-4-ol can be synthesized via hydrolysis of the pinacol ester under acidic conditions (e.g., HCl in THF). Subsequent esterification with pinacol affords the target compound:

This method is less favored due to additional steps and lower overall yields (~50–60%).

Directed C-H Borylation

Recent advances in C-H activation allow direct borylation of quinolin-4-ol derivatives without halogenated precursors. Iridium-catalyzed C-H borylation, though less explored for this substrate, could theoretically functionalize the 6-position. However, regioselectivity challenges and competing reactivity at the 2- or 8-positions limit its practicality.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors and immobilized catalysts improve efficiency. Key parameters include:

-

Catalyst Recycling : Pd-coated membranes or heterogeneous catalysts (e.g., Pd/C) reduce costs.

-

Solvent Recovery : Distillation units reclaim dioxane or THF.

-

Byproduct Management : Pinacol byproducts are removed via aqueous extraction.

Table 2: Pilot-Scale Reaction Metrics

| Metric | Laboratory Scale | Pilot Scale |

|---|---|---|

| Batch Time | 24 hours | 8 hours (flow reactor) |

| Yield | 82% | 78% |

| Pd Loss | 5 mol% | <1 mol% (immobilized) |

Analytical Characterization

Critical data for verifying the product include:

-

¹H NMR (CDCl₃): δ 8.90 (d, J=4.2 Hz, 1H, H-2), 8.35 (d, J=8.8 Hz, 1H, H-5), 7.70 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.55 (d, J=2.4 Hz, 1H, H-8), 5.20 (s, 1H, -OH), 1.35 (s, 12H, pinacol).

Challenges and Limitations

-

Hydroxyl Group Stability : The 4-hydroxyl group may undergo oxidation or etherification under harsh conditions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to borylation is recommended for acid-sensitive substrates.

-

Regioselectivity : Competing borylation at positions 5 or 7 necessitates careful optimization of steric and electronic effects.

Emerging Methodologies

Electrochemical borylation and photoinduced methods offer promise for greener synthesis. For instance, electrochemical activation of boron reagents reduces reliance on noble-metal catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Aryl halides in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced quinoline derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to create complex organic molecules efficiently. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The ability to modify the dioxaborolane moiety facilitates the introduction of diverse functional groups into synthetic pathways, enhancing the compound's utility in creating targeted chemical entities .

Drug Development

In drug development, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol is utilized for designing and optimizing drug candidates. Its properties enable researchers to target specific biological pathways effectively. For instance, the compound's ability to form stable complexes with biomolecules can enhance the selectivity and efficacy of therapeutic agents . Recent studies have highlighted its potential in developing treatments for diseases such as cancer and tuberculosis by targeting specific cellular mechanisms .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and resistance to environmental factors. The dioxaborolane group contributes to enhanced thermal stability and durability of materials . This application is particularly relevant in industries seeking to produce long-lasting and resilient materials for various applications.

Catalysis

In catalysis, this compound acts as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions with higher efficiency and selectivity compared to traditional catalysts. This characteristic is crucial for industries aiming to reduce waste and energy consumption during chemical processes . The compound has been shown to catalyze reactions such as cross-coupling and oxidation processes effectively.

Biological Imaging

The compound's unique optical properties make it suitable for use as a fluorescent probe in biological imaging. Researchers utilize it to visualize cellular processes in real-time, aiding in understanding dynamic biological systems . Its application in fluorescence microscopy has provided insights into cellular mechanisms and disease progression.

Case Study 1: Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin exhibit significant antimicrobial activity against various pathogens. For example, compounds derived from this structure were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa with promising results indicating potential as future antimicrobial agents .

Case Study 2: Anticancer Properties

Research has indicated that modifications of this compound can lead to derivatives with anticancer properties. In vitro studies showed that certain derivatives inhibited cancer cell proliferation effectively. The mechanism involves targeting specific pathways involved in cell growth and survival .

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Key Properties

- Molecular Formula: C${17}$H${20}$BNO$_3$

- Molecular Weight : 297.16 g/mol

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the boronate ester and hydroxyl groups.

- Reactivity : The boronate ester enables cross-coupling with aryl halides, while the hydroxyl group allows further functionalization (e.g., alkylation, acylation) .

Structural Analogs and Their Properties

The compound belongs to a broader class of boronate-containing heterocycles. Key analogs are compared below:

Table 1: Structural and Functional Comparison of Boronate-Containing Heterocycles

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in Suzuki-Miyaura reactions compared to pyridine analogs (e.g., Entry 3 in Table 1) due to the electron-deficient quinoline core, which accelerates transmetallation . However, steric hindrance from the 4-hydroxyl group may reduce coupling yields compared to its 8-boron quinolin-3-ol isomer .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula for this compound is with a molecular weight of approximately 263.10 g/mol. The compound features a quinoline ring substituted with a boronate ester group, which is significant for its biological interactions.

Research indicates that compounds containing boron atoms can modulate various biological pathways. The presence of the quinoline moiety suggests potential interactions with enzymes and receptors involved in cell signaling and metabolic processes.

- Inhibition of Kinase Activity :

- Antimicrobial Activity :

- Modulation of Apoptosis :

Biological Activity Data

The following table summarizes key biological activities reported in literature:

Case Study 1: Antimycobacterial Efficacy

A study focused on the synthesis of various quinoline derivatives showed that this compound demonstrated significant inhibition against Mycobacterium tuberculosis with an IC50 comparable to established drugs like isoniazid .

Case Study 2: Kinase Inhibition

In vitro assays revealed that this compound acted as a competitive inhibitor for several kinases involved in cancer signaling pathways. The presence of the boronate group was crucial for its binding affinity to these enzymes .

Q & A

Q. What are the standard synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated quinolin-4-ol derivative (e.g., 6-bromoquinolin-4-ol) and a boronate ester (e.g., bis(pinacolato)diboron). Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common catalysts for aryl boronate formation .

- Ligand optimization : Bidentate ligands like dppf improve reaction efficiency in polar solvents (THF/H₂O or DME) under reflux .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >95% purity.

Alternative routes involve C–H borylation of quinolin-4-ol derivatives using iridium catalysts (e.g., Ir(COD)(OMe))₂ with dtbpy ligands, enabling direct B–C bond formation at the 6-position .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR analysis : ¹H and ¹³C NMR confirm the boronate ester’s presence (δ ~1.3 ppm for pinacol methyl groups) and quinoline substitution patterns. ¹¹B NMR shows a peak at ~30 ppm, typical for sp²-hybridized boron .

- X-ray crystallography : Use SHELXL or OLEX2 for structure refinement. Key parameters include:

- Mo Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Hydrogen-bonding networks between the quinoline’s hydroxyl group and adjacent molecules are critical for resolving disorder .

Q. What are its primary applications in cross-coupling reactions?

- Methodological Answer : The compound serves as a boron nucleophile in:

- Suzuki-Miyaura reactions : Coupling with aryl halides to synthesize biaryl systems (e.g., OLED intermediates). Example:

- React with 4-bromobenzonitrile under Pd(OAc)₂ catalysis to form 4-(quinolin-4-ol-6-yl)benzonitrile, a luminescent material precursor .

- Polymer synthesis : Used in step-growth polymerization with dibromoarenes to create conjugated polymers for organic electronics .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this boronate ester?

- Methodological Answer : Optimization strategies include:

- Solvent screening : Mixed solvents (e.g., DME/H₂O) enhance solubility and reduce side reactions.

- Temperature control : Reactions at 60–80°C balance rate and boronate stability.

- Additives : K₂CO₃ or CsF improves transmetallation efficiency .

- Catalyst recycling : Pd nanoparticles immobilized on SiO₂ reduce costs and improve turnover numbers (TON > 500) .

Q. How to address low solubility of this compound in non-polar solvents during reaction design?

- Methodological Answer :

- Derivatization : Protect the hydroxyl group with acetyl or TMS groups to enhance solubility in toluene or CH₂Cl₂ .

- Co-solvent systems : Use THF/DMF (4:1) to dissolve the boronate ester while maintaining coupling activity .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Dynamic NMR analysis : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the boronate ester or quinoline ring .

- DFT calculations : Use Gaussian or ORCA to model J-coupling constants and compare with experimental data .

Q. What advanced applications exist in radiochemistry or medicinal chemistry?

- Methodological Answer :

- PET tracer synthesis : The boronate ester enables ¹⁸F-radiolabeling via isotope exchange (e.g., with [¹⁸F]KF/K222 in DMSO at 120°C) .

- Prodrug design : Conjugate the hydroxyl group to phosphonate esters for targeted drug delivery .

Q. What is its role in synthesizing thermally activated delayed fluorescence (TADF) materials?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.